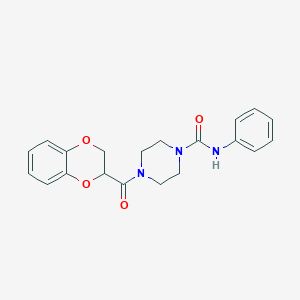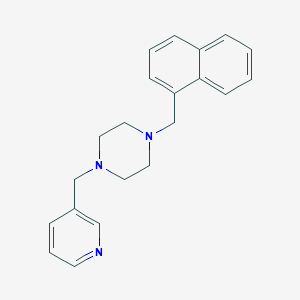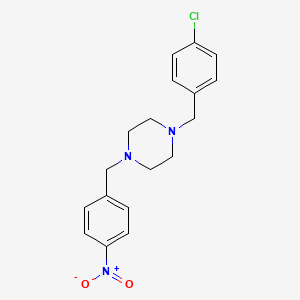![molecular formula C15H17NO4 B10879141 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol](/img/structure/B10879141.png)
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol is a complex organic compound that features both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino-1,3-propanediol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-2-{[(2-hydroxyphenyl)methylene]amino}-1,3-propanediol
- 2-(Hydroxymethyl)-2-{[(2-hydroxybenzyl)methylene]amino}-1,3-propanediol
Uniqueness
2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol is unique due to the presence of the naphthyl group, which can impart distinct chemical and biological properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C15H17NO4/c17-8-15(9-18,10-19)16-7-13-12-4-2-1-3-11(12)5-6-14(13)20/h1-7,17-20H,8-10H2 |
InChI Key |
FCOBRBNHDSNMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
![3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10879063.png)
![5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B10879069.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10879073.png)
![7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879079.png)


![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10879103.png)
![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879104.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10879112.png)

![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)
![2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10879125.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10879158.png)
